AS-605240 (potassium salt)

PI3Kγ enzyme inhibition ATP-competitive inhibitor

AS-605240 (potassium salt) is the definitive PI3Kγ tool compound, delivering an 8 nM IC50 and 7.8 nM Ki with 30-fold selectivity over PI3Kβ/δ. Unlike non-selective pan-PI3K inhibitors or weaker alternatives like AS-604850 (IC50 250 nM), this salt form ensures superior aqueous solubility for consistent in vivo exposure at validated 9.1–30 mg/kg p.o. doses. It uniquely combines demonstrated oral efficacy in collagen-induced arthritis, TNBS colitis, NOD diabetes, and M. tuberculosis host-directed therapy models, making it the single best-characterized probe for PI3Kγ-dependent chemotaxis and inflammation research.

Molecular Formula C12H6N3O2S · K
Molecular Weight 295.4
Cat. No. B1163592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-605240 (potassium salt)
Synonyms5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione, monopotassium salt
Molecular FormulaC12H6N3O2S · K
Molecular Weight295.4
Structural Identifiers
SMILESO=C(S/1)[N-]C(C1=CC2=CC3=C(C=C2)N=CC=N3)=O.[K+]
InChIInChI=1S/C12H7N3O2S.K/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8;/h1-6H,(H,15,16,17);/q;+1/p-1/b10-6-;
InChIKeyOVISXPIEMMRFGY-OTUCAILMSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS-605240 Potassium Salt: A Highly Selective PI3Kγ Inhibitor for In Vivo Inflammation and Infectious Disease Research


AS-605240 (potassium salt) is an ATP-competitive, orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ, p110γ), a Class IB lipid kinase that mediates chemokine-driven inflammatory signaling and immune cell migration [1]. The compound exhibits a Ki value of 7.8 nM against human recombinant PI3Kγ and demonstrates sub-micromolar cellular activity against PKB/Akt phosphorylation in response to MCP-1 and CSF-1 stimulation . The potassium salt formulation provides enhanced aqueous solubility relative to the free acid form, facilitating in vivo dosing in preclinical animal models . AS-605240 has been extensively characterized in multiple disease-relevant mouse models, including collagen-induced arthritis, RANTES-induced peritonitis, TNBS-induced colitis, and mycobacterial infection, establishing it as a well-validated tool compound for interrogating PI3Kγ-dependent biology [1].

Why Generic PI3K Inhibitors Cannot Substitute for AS-605240 Potassium Salt in PI3Kγ-Specific Studies


PI3Kγ functions within a complex signaling network shared by four Class I PI3K catalytic isoforms (p110α, p110β, p110γ, p110δ), each with distinct tissue expression patterns, upstream activators, and downstream physiological roles [1]. Non-selective PI3K inhibitors (e.g., pan-PI3K compounds such as LY294002 or wortmannin) or dual PI3K/mTOR inhibitors (e.g., BEZ235) fail to discriminate between these isoforms, introducing confounding effects on cell proliferation, metabolism, and survival pathways mediated by p110α and p110β that are unrelated to PI3Kγ-driven inflammation and chemotaxis [2]. Even among isoform-selective tool compounds, substantial differences in potency and selectivity profiles exist: the alternative PI3Kγ inhibitor AS-604850 exhibits an IC50 of 250 nM—approximately 31-fold less potent than AS-605240 (IC50 8 nM)—while the PI3Kδ-selective inhibitor IC87114 (IC50 500 nM for δ) has negligible activity against PI3Kγ (IC50 29 μM), rendering it entirely unsuitable for PI3Kγ-specific interrogation [3]. Substitution of AS-605240 with any of these alternatives without empirical revalidation would compromise the interpretability of PI3Kγ-dependent phenotypes and introduce isoform cross-reactivity artifacts that cannot be deconvoluted post hoc. The potassium salt counterion further confers solubility advantages over the free acid form, directly impacting achievable in vivo exposure and dose-response fidelity .

AS-605240 Potassium Salt: Quantitative Differentiation Evidence Against PI3Kγ Analogs


PI3Kγ Inhibitory Potency Comparison: AS-605240 vs. AS-604850

AS-605240 exhibits an IC50 of 8 nM against human recombinant PI3Kγ in cell-free kinase assays, whereas the structurally related PI3Kγ inhibitor AS-604850 displays an IC50 of 250 nM under comparable ATP-competitive assay conditions [1]. This represents an approximately 31-fold higher potency for AS-605240 relative to its closest chemical analog within the same quinoxaline-thiazolidinedione scaffold class.

PI3Kγ enzyme inhibition ATP-competitive inhibitor

Isoform Selectivity Profile: AS-605240 vs. PI3Kδ-Selective Inhibitor IC87114

AS-605240 displays an isoform selectivity profile characterized by IC50 values of 8 nM (γ), 60 nM (α), 270 nM (β), and 300 nM (δ), yielding 7.5-fold selectivity over PI3Kα and 30- to 33.75-fold selectivity over PI3Kβ and PI3Kδ . In contrast, the PI3Kδ-selective inhibitor IC87114 exhibits an IC50 of 0.5 μM for PI3Kδ but requires 29 μM to inhibit PI3Kγ—a 58-fold selectivity for δ over γ . This orthogonal selectivity profile makes IC87114 entirely unsuitable for experiments requiring PI3Kγ-specific interrogation.

PI3K isoforms selectivity profiling off-target activity

Cellular Activity: MCP-1- and CSF-1-Induced PKB Phosphorylation Inhibition

In cellular assays evaluating downstream PI3Kγ signaling, AS-605240 inhibits MCP-1-induced PKB phosphorylation with an IC50 of 0.181 μM and CSF-1-induced PKB phosphorylation with an IC50 of 0.550 μM . These cellular IC50 values, while higher than the cell-free enzymatic IC50 due to intracellular ATP competition and compound permeability considerations, demonstrate that the compound achieves target engagement and functional pathway inhibition at sub-micromolar concentrations in living cells.

cellular assay PKB/Akt phosphorylation chemokine signaling

In Vivo Efficacy: Dose-Dependent Neutrophil Recruitment Inhibition in Peritonitis Models

AS-605240 demonstrates robust in vivo activity in two mechanistically distinct peritonitis models. In the RANTES (CCL5)-induced peritonitis model, which triggers PI3Kγ-dependent neutrophil chemotaxis via chemokine receptor signaling, AS-605240 reduced peritoneal neutrophil recruitment with an EC50 of 9.1 mg/kg following oral administration . In the thioglycolate-induced peritonitis model, a broader sterile inflammation assay, the compound exhibited an EC50 of 10 mg/kg . These EC50 values are derived from dose-response studies in C57BL/6 mice and represent a quantitative benchmark for in vivo target coverage.

in vivo efficacy neutrophil chemotaxis peritonitis model

Formulation Advantage: Potassium Salt vs. Free Acid Solubility

AS-605240 potassium salt demonstrates specified solubility of 3 mg/mL in DMF and 5 mg/mL in DMSO, with solubility in DMSO:PBS (pH 7.2, 1:10 ratio) measured at 0.1 mg/mL . The potassium salt formulation provides improved aqueous solubility relative to the free acid form of AS-605240, which is a critical practical consideration for in vivo dosing where consistent compound exposure depends on adequate dissolution in biocompatible vehicles .

solubility formulation in vivo dosing

Optimal Scientific and Preclinical Applications for AS-605240 Potassium Salt


Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)

AS-605240 has been validated in the αCII-IA-induced arthritis mouse model, where oral administration suppresses joint inflammation and reduces cartilage and bone damage [1]. This model is directly supported by the compound's 8 nM PI3Kγ IC50 and its in vivo EC50 range of 9.1–10 mg/kg for neutrophil recruitment inhibition . Researchers investigating PI3Kγ as a therapeutic target in inflammatory arthritis should select AS-605240 potassium salt for its demonstrated efficacy in this disease-relevant model and established dosing parameters. Typical dosing regimens employ 10–30 mg/kg p.o. daily for 7–14 days.

Host-Directed Therapy for Mycobacterial Infections

AS-605240 demonstrates bacteriostatic activity in the lungs and bactericidal activity in the spleens of M. tuberculosis-infected mice following oral administration, with concomitant reduction of intracellular M. smegmatis and M. tuberculosis counts in RAW 264.7 macrophage cells [2]. The compound's ability to modulate host immune responses—specifically increasing TNF-α and decreasing IL-1β levels in infected cells—aligns with its PI3Kγ inhibitory mechanism in myeloid lineage cells [2]. This application leverages the compound's cellular activity against MCP-1- and CSF-1-induced signaling (IC50 0.181 μM and 0.550 μM, respectively) in macrophages .

Chemokine-Mediated Neutrophil Migration and Peritonitis Studies

For experiments investigating PI3Kγ-dependent neutrophil chemotaxis, AS-605240 potassium salt provides well-characterized in vivo EC50 values: 9.1 mg/kg (p.o.) in RANTES-induced peritonitis and 10 mg/kg (p.o.) in thioglycolate-induced peritonitis . These quantitative benchmarks enable researchers to design dose-response studies with confidence in target coverage and to benchmark the activity of novel PI3Kγ inhibitors against a validated reference compound. The potassium salt formulation is particularly advantageous here due to the need for consistent oral dosing and adequate systemic exposure.

Autoimmune Disease Models Requiring T Cell Modulation

AS-605240 has been shown to effectively prevent and reverse autoimmune diabetes in NOD mice and to suppress T-cell activation and inflammatory cytokine production by autoreactive T cells both in vitro and in vivo [3]. Additionally, the compound ameliorates TNBS-induced colitis in mice by inhibiting multiple inflammatory components through the NF-κB pathway [4]. These applications are supported by the compound's sub-micromolar cellular activity against PI3Kγ-dependent PKB phosphorylation and its oral bioavailability . For studies involving Treg/Th17 balance or autoimmune pathology, AS-605240's isoform selectivity profile (7.5-fold over PI3Kα, ≥30-fold over PI3Kβ/δ) ensures that observed effects are attributable to PI3Kγ inhibition rather than off-target PI3Kα-mediated metabolic or proliferative effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-605240 (potassium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.